REACTION_CXSMILES
|
[BH4-].[Na+].[S:3]1[CH:7]=[C:6]([CH2:8][CH2:9][CH:10]=[O:11])[N:5]=[CH:4]1>CO>[S:3]1[CH:7]=[C:6]([CH2:8][CH2:9][CH2:10][OH:11])[N:5]=[CH:4]1 |f:0.1|
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
4.35 g
|
Type
|
reactant
|
Smiles
|
S1C=NC(=C1)CCC=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for 1 h at rt
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
ice was added
|
Type
|
CUSTOM
|
Details
|
The mixture was partially evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with EtOAc
|
Type
|
WASH
|
Details
|
This mixture was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by FC (EtOAc/heptane 1:1→EtOAc→CH2Cl2/EtOAc 1:9)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC(=C1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.01 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |